molecular formula C25H36O2 B14178848 Microcarbonin A CAS No. 925236-23-3

Microcarbonin A

Cat. No.: B14178848
CAS No.: 925236-23-3
M. Wt: 368.6 g/mol
InChI Key: SIKKSDHUYNQRBH-UHFFFAOYSA-N
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Description

. It is a secondary metabolite produced by the cyanobacterium Microcystis sp. strain MB-K, which was isolated from the freshwater Lake Kinneret in Israel . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Microcarbonin A involves the coupling of a decyl chain and a nona-1,3-diynyl chain to a benzene-1,3-diol core. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing resorcinol derivatives typically involve Friedel-Crafts alkylation or acylation reactions, followed by further functionalization steps.

Industrial Production Methods

Industrial production methods for this compound have not been well-established, likely due to its relatively recent discovery and specialized nature. The production of such compounds on an industrial scale would typically require optimization of microbial fermentation processes or chemical synthesis routes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Microcarbonin A, like other resorcinol derivatives, can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized forms.

    Reduction: Reduction of the diynyl chain or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Microcarbonin A is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes and signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Microcarbonin A can be compared to other resorcinol derivatives and cyanobacterial metabolites:

This compound stands out due to its unique diynyl chain, which may confer distinct chemical and biological properties compared to other resorcinol derivatives.

Properties

CAS No.

925236-23-3

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-decyl-5-nona-1,3-diynylbenzene-1,3-diol

InChI

InChI=1S/C25H36O2/c1-3-5-7-9-11-13-15-17-19-23-24(26)20-22(21-25(23)27)18-16-14-12-10-8-6-4-2/h20-21,26-27H,3-11,13,15,17,19H2,1-2H3

InChI Key

SIKKSDHUYNQRBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C=C(C=C1O)C#CC#CCCCCC)O

Origin of Product

United States

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